Acetylarsenocholine

Description

Properties

CAS No. |

39895-82-4 |

|---|---|

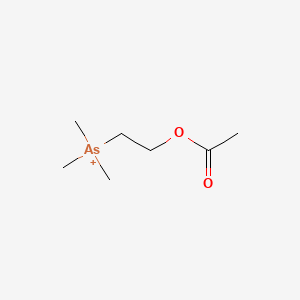

Molecular Formula |

C7H16AsO2+ |

Molecular Weight |

207.12 g/mol |

IUPAC Name |

2-acetyloxyethyl(trimethyl)arsanium |

InChI |

InChI=1S/C7H16AsO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 |

InChI Key |

KCDBBCWCPGEBDD-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC[As+](C)(C)C |

Canonical SMILES |

CC(=O)OCC[As+](C)(C)C |

Other CAS No. |

39895-82-4 |

Synonyms |

acetylarsenocholine acetylarsenocholine bromide |

Origin of Product |

United States |

Synthetic Pathways and Advanced Structural Elucidation of Acetylarsenocholine

Methodologies for Chemical Synthesis of Acetylarsenocholine and its Derivatives

The chemical synthesis of this compound and its analogues is crucial for producing reference standards for analytical studies and for investigating its chemical and biological properties. researchgate.netacs.org The construction of such complex molecules from simpler precursors is a foundational aspect of chemical science. britannica.com

The rational design of precursor combinations is a critical and demanding step for successful synthesis. umn.edu The synthesis of this compound, a quaternary arsonium (B1239301) compound, typically involves the formation of carbon-arsenic bonds and subsequent quaternization of the arsenic atom. A plausible synthetic route involves the reaction of a suitable arsenic precursor with an appropriate acetylated choline (B1196258) analogue or building the molecule through a multi-step sequence. mdpi.com

Key precursor selection strategies often mimic established pathways for similar organometallic compounds. umn.edu For instance, a common approach in organoarsenic chemistry involves the methylation of a trivalent arsenic intermediate using a methylating agent like methyl iodide. researchgate.net The selection of precursors is guided by factors such as their stability, reactivity, and the desire to avoid volatile or hazardous intermediates. researchgate.net

Reaction optimization is essential to maximize yield and purity. This involves a systematic study of various parameters:

Solvent System: The choice of solvent can significantly influence reaction rates and pathways. Polar aprotic solvents are often employed in such syntheses.

Temperature Control: Reaction temperature is a key variable, with elevated temperatures often increasing reaction rates. britannica.com However, the thermal stability of reactants and intermediates must be considered to prevent decomposition. rsc.org

Stoichiometry: Precise control over the molar ratios of reactants is crucial to ensure complete conversion and minimize side-product formation.

Catalysts: While not always necessary, the use of catalysts can facilitate certain bond-forming reactions in complex syntheses. britannica.com

Thermodynamic considerations can also be used to select the most favorable set of precursors by calculating reaction enthalpies. nih.gov

Table 1: Potential Precursors for this compound Synthesis This table is based on analogous synthetic strategies for organoarsenic and zwitterionic compounds.

| Precursor Type | Example Compound | Role in Synthesis |

|---|---|---|

| Arsenic Source | Trimethylarsine (B50810) | Provides the core trimethylarsonium group. |

| Choline Moiety | 2-Bromoethyl acetate (B1210297) | Reacts with the arsenic precursor to form the final structure. |

| Methylating Agent | Methyl Iodide | Used in multi-step syntheses to methylate an arsenic center. researchgate.net |

Transitioning a synthesis from a small laboratory scale to a larger, more scalable process is essential for producing sufficient quantities of this compound for comprehensive research. nih.gov Scalable synthesis requires robust and reproducible methods that can consistently yield high-purity material. acs.org

Approaches for scalable synthesis include:

Batch Process Optimization: This involves refining the laboratory-scale synthesis to maximize yield and efficiency in larger reaction vessels. Key parameters such as heating, mixing, and purification methods must be adapted for larger volumes.

Continuous Flow Chemistry: For certain reactions, continuous flow systems offer significant advantages in scalability, safety, and process control. fraunhofer.de In such a setup, reactants are continuously pumped through a reactor where the reaction occurs, allowing for the production of large quantities over time with high consistency. fraunhofer.de This method has been successfully established for the synthesis of other sensitive organometallic reagents like organozinc compounds. fraunhofer.de

Solid-Phase Synthesis: For derivatives or more complex analogues, solid-phase peptide synthesis (SPPS) techniques can be adapted. nih.gov This methodology involves attaching the initial molecule to a solid support and building the compound in a stepwise fashion, which simplifies purification after each step. nih.gov

The goal of any scalable approach is to establish a reliable route to obtain the target compound in the required quantities (e.g., milligram to gram scale) for further applications, such as its use as an analytical standard. researchgate.netnih.gov

Spectroscopic and Diffraction Techniques for Comprehensive Structural Characterization

The unambiguous determination of the molecular structure of this compound relies on a combination of advanced analytical techniques. Spectroscopic and diffraction methods provide complementary information about connectivity, conformation, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise atomic structure of organic molecules in solution. measurlabs.comlibretexts.org For this compound, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of all constituent parts of the molecule.

¹H NMR: Would show distinct signals for the protons of the three equivalent methyl groups attached to the arsenic atom, the two methylene (B1212753) groups of the ethyl chain, and the methyl group of the acetyl moiety. The chemical shifts and coupling patterns would confirm the As-CH₂-CH₂-O-C(O)-CH₃ backbone.

¹³C NMR: Would provide complementary data, showing separate signals for the carbons of the trimethylarsonium group, the two ethyl carbons, the acetyl methyl carbon, and the carbonyl carbon.

While specific experimental spectra for this compound are not broadly published, the expected chemical shifts can be predicted based on the known spectra of analogous compounds like acetylcholine (B1216132). hmdb.ca NMR provides detailed information on the chemical environment, type, and quantity of atoms. measurlabs.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are estimated based on the structure and data from analogous compounds like acetylcholine.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | As-(CH ₃)₃ | ~1.9 - 2.2 | Singlet |

| ¹H | As-CH ₂- | ~3.4 - 3.7 | Triplet |

| ¹H | -CH ₂-O- | ~4.2 - 4.5 | Triplet |

| ¹H | -C(O)-CH ₃ | ~2.0 - 2.3 | Singlet |

| ¹³C | As-(C H₃)₃ | ~53 - 56 | |

| ¹³C | As-C H₂- | ~65 - 68 | |

| ¹³C | -C H₂-O- | ~58 - 61 | |

| ¹³C | -C (O)-CH₃ | ~170 - 173 | |

| ¹³C | -C(O)-C H₃ | ~20 - 23 |

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. wikipedia.org The dissociation of energetically unstable molecular ions provides a unique fingerprint for a given molecule. wikipedia.org

For this compound, analytical methods have been developed using pyrolysis gas chromatography coupled with mass spectrometry (Py-GC/MS). nih.gov This technique involves the thermal degradation of the molecule followed by separation and detection of the resulting fragments. This approach is necessary because quaternary arsonium compounds like this compound are not sufficiently volatile for direct GC/MS analysis. srce.hr

The fragmentation patterns of this compound are characteristic and differ from its nitrogen analogues. nih.gov Qualitative determination is achieved by identifying specific thermal degradation products. nih.gov

Table 3: Characteristic Mass Spectrometry Fragments of this compound from Py-GC/MS

| Fragment Name | Chemical Formula | Description | Source |

|---|---|---|---|

| Trimethylarsine | As(CH₃)₃ | A primary product from pyrolytic demethylation. | nih.gov |

| Dimethylvinylarsine | (CH₃)₂AsCH=CH₂ | Another key fragmentation product. | nih.gov |

| Demethylated this compound | (CH₃)₂AsCH₂CH₂OC(O)CH₃ | The result of losing one methyl group. | nih.gov |

Tandem mass spectrometry (MS/MS) can further be used to isolate a specific ion and fragment it again, providing more detailed structural information and confirming the identity of unknown compounds. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.orgnih.gov The technique involves directing an X-ray beam onto a single crystal of the substance. The resulting diffraction pattern of spots—their angles and intensities—is used to calculate a map of electron density within the crystal. wikipedia.orgnih.gov

If suitable single crystals of this compound could be grown, X-ray crystallography would provide unparalleled structural detail, including:

Precise Bond Lengths and Angles: The exact distances between all atoms (e.g., As-C, C-C, C-O bonds) and the angles between them would be determined with high precision.

Crystal Packing: The arrangement of individual this compound molecules relative to each other within the crystal lattice would be elucidated.

While X-ray crystallography has been used to analyze the molecular packing of other organoarsenic compounds like dithienoarsole derivatives researchgate.net, published X-ray crystal structures specifically for this compound are not available in the surveyed scientific literature. The successful application of this technique is entirely dependent on the ability to produce high-quality, single crystals of the compound. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of this compound by identifying its constituent functional groups. nih.govutoronto.ca These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrational modes of their chemical bonds. pressbooks.pub

Theoretical Vibrational Mode Analysis

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the known absorption ranges for its functional groups. The key functional groups in this compound are the ester group (C=O and C-O), the trimethylarsonium group ((CH₃)₃As⁺-), and the ethyl bridge (-CH₂-CH₂-).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

| Carbonyl (C=O) | Stretch | ~1740 | Strong in IR |

| Ester (C-O) | Stretch | ~1240 | Strong in IR |

| Trimethylarsonium (As-C) | Stretch | ~600-700 | IR and Raman active |

| Aliphatic (C-H) | Stretch | ~2850-3000 | IR and Raman active |

| Aliphatic (CH₂) | Bend/Scissor | ~1465 | IR active |

| Quaternary Arsonium | Skeletal Vibrations | Fingerprint Region | Raman active |

This table presents predicted vibrational frequencies based on characteristic group frequencies from spectroscopic theory. Actual experimental values may vary.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation leads to changes in the dipole moment of the molecule. For this compound, the most prominent absorption band is expected to be the carbonyl (C=O) stretching vibration of the ester functional group, typically appearing around 1740 cm⁻¹. This strong absorption is a key indicator of the presence of the acetyl group. Another significant absorption is the C-O stretching of the ester, which is anticipated in the 1300-1200 cm⁻¹ region. The various C-H stretching and bending vibrations of the methyl and ethyl groups will appear in their characteristic regions. The As-C bond vibrations are expected at lower frequencies, in the fingerprint region.

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. utoronto.ca A key selection rule for Raman spectroscopy is that a vibration must cause a change in the polarizability of the molecule. utoronto.ca Bonds that are symmetrically substituted and less polar tend to produce strong Raman signals. Therefore, the quaternary arsonium headgroup and the C-As bonds of this compound are expected to be more prominent in the Raman spectrum compared to the IR spectrum. The symmetric vibrations of the As(CH₃)₃ moiety would be particularly Raman active. The carbonyl stretch, while strong in the IR, will also be visible in the Raman spectrum, though likely with a weaker intensity.

Purity Assessment and Quantitative Determination Methodologies

The accurate characterization of this compound relies on robust analytical methodologies to assess its purity after synthesis and to quantify it in various matrices.

Purity Assessment

The purity of a synthesized reference standard of this compound is critical for its use in quantitative studies. A combination of techniques is typically employed to ensure the identity and purity of the compound.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile compounds like this compound. tricliniclabs.com By using a suitable column and mobile phase, this compound can be separated from any starting materials, by-products, or degradation products. royed.in The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. royed.in Coupling HPLC with a mass spectrometer (LC-MS) provides an even higher degree of confidence in peak purity by confirming the mass-to-charge ratio of the main peak and any impurities. chromatographyonline.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Techniques such as electrospray ionization (ESI) are suitable for analyzing quaternary ammonium (B1175870) and arsonium compounds. The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of organic compounds. measurlabs.com The NMR spectra provide information on the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the structure and the detection of impurities. For this compound, specific signals for the acetyl methyl protons, the trimethylarsonium protons, and the ethyl bridge protons would be expected in the ¹H NMR spectrum.

Elemental Analysis: Elemental analysis determines the percentage composition of carbon, hydrogen, and other elements in a sample. unipd.iteltra.com The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound to assess its purity. unipd.it

Quantitative Determination

The quantification of this compound, particularly at trace levels in biological and environmental samples, often requires highly sensitive and specific analytical methods.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique has been successfully applied for the qualitative and quantitative analysis of this compound in aquatic organisms. nih.govnih.govepa.gov The method involves the thermal degradation (pyrolysis) of the non-volatile this compound into characteristic volatile fragments, which are then separated by gas chromatography and detected by mass spectrometry. nih.govosti.gov For quantitative analysis, deuterium-labeled internal standards of this compound are often used to correct for matrix effects and variations in the analytical process. nih.govepa.gov

The table below summarizes the thermal degradation products of this compound observed in Py-GC/MS analysis. nih.gov

| Analyte | Thermal Degradation Products |

| This compound | Trimethylarsine, Dimethylvinylarsine, Demethylated this compound |

This data is based on published findings from the pyrolysis of this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the direct analysis of non-volatile, polar compounds like this compound in liquid samples. acs.orgresearchgate.net The separation is typically achieved using ion-pair or hydrophilic interaction liquid chromatography (HILIC), followed by detection with a mass spectrometer. This method offers high sensitivity and specificity and avoids the need for derivatization or pyrolysis.

Interactions with Cholinergic Systems and Analogous Receptors

This compound functions as a cholinergic ligand, demonstrating affinity for both nicotinic and muscarinic acetylcholine receptors. Its interactions are characterized by specific binding kinetics and functional modulations of these receptor types.

Receptor Binding Kinetics and Affinity Profiling

Studies have quantified the binding affinity of this compound to various cholinergic receptor subtypes. In rat brain preparations, this compound has been shown to bind to nicotinic receptors in the medulla-pons with a dissociation constant (KD) of 15 µM nih.gov. Similarly, it binds to muscarinic receptors in the rat cerebral cortex with a KD of 10 µM nih.gov. These values indicate a moderate affinity for these receptor classes. Compared to acetylcholine, this compound exhibits considerably less potency in eliciting muscarinic effects theswissbay.chscribd.com. The potency of acetylcholine analogs with charged atoms other than nitrogen, such as arsenic, is inversely related to the volume occupied by these atoms theswissbay.ch.

Table 1: Receptor Binding Affinity of this compound

| Receptor Type | KD (µM) | Source |

| Nicotinic Receptors (Rat medulla-pons) | 15 | nih.gov |

| Muscarinic Receptors (Rat cerebral cortex) | 10 | nih.gov |

Mechanistic Analysis of Muscarinic Receptor Modulation

This compound has been characterized as an agonist at presynaptic muscarinic receptors, as observed in preparations of the guinea pig ileum myenteric plexus nih.gov. Muscarinic receptors are G protein-coupled receptors (GPCRs) that, depending on the subtype (M1-M5), can activate Gq/11 or Gi/o proteins wikipedia.orgsigmaaldrich.commdpi.comnih.govtmc.edu. Activation of Gq/11 typically leads to the activation of phospholipase C, resulting in increased intracellular calcium levels and downstream effects like smooth muscle contraction sigmaaldrich.comnih.gov. Activation of Gi/o proteins generally inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, or modulates ion channel activity, such as activating G protein-coupled inwardly-rectifying potassium channels, leading to hyperpolarization wikipedia.orgsigmaaldrich.comtmc.edu. As an agonist, this compound would trigger these signaling cascades upon binding to muscarinic receptors.

Enzymatic Activities and Substrate/Inhibitor Kinetics

This compound interacts with cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), acting as both a substrate and an inhibitor.

Acetylcholinesterase (AChE) as a Target: Substrate Hydrolysis and Inhibition Characteristics

This compound has been investigated as a substrate for acetylcholinesterase (AChE). In studies using Electrophorus electricus AChE, this compound was found to be hydrolyzed by the enzyme, exhibiting properties similar to the natural substrate, acetylcholine nih.govbac-lac.gc.ca. Kinetic analysis revealed a Michaelis constant (Km) of 482 µM for this compound, compared to 40 µM for acetylcholine. The relative maximum velocity (Vmax) of hydrolysis for this compound was 1.14 times that of acetylcholine bac-lac.gc.ca.

Furthermore, this compound also functions as a competitive inhibitor of AChE. For E. electricus AChE, it was identified as a moderately potent competitive inhibitor with a dissociation constant (Ki) of 42.3 µM when tested against acetylthiocholine (B1193921) hydrolysis bac-lac.gc.ca. This dual role as both a substrate and inhibitor is characteristic of certain acetylcholine analogs that interact with the enzyme's active site.

Table 2: Kinetic Parameters of this compound with Acetylcholinesterase (AChE)

| Enzyme | Parameter | Value | Compared to Acetylcholine | Source |

| E. electricus AChE | Ki (Inhibition) | 42.3 µM | Moderately potent competitive inhibitor | bac-lac.gc.ca |

| AChE | Km (Substrate) | 482 µM | 40 µM | bac-lac.gc.ca |

| AChE | Relative Vmax (ACh/AcArCh) | 1.14 | N/A | bac-lac.gc.ca |

Butyrylcholinesterase (BChE) Interactions and Comparative Enzymology

This compound has also been examined in comparative studies involving butyrylcholinesterase (BChE) umanitoba.ca. While specific kinetic parameters for BChE inhibition or hydrolysis by this compound are not detailed in the provided snippets, its interaction with AChE as a competitive inhibitor suggests potential for similar interactions with BChE, which shares structural similarities with AChE but exhibits different substrate specificities nih.gov. BChE is known to hydrolyze substrates with longer acyl chains, such as butyrylcholine, more readily than acetylcholine nih.gov.

Investigation of Other Enzyme Systems Potentially Modulated by this compound

The available literature primarily focuses on the interactions of this compound with the cholinergic system and cholinesterases. No significant evidence from the provided search results indicates that this compound modulates other distinct enzyme systems. Its biochemical activity appears to be predominantly centered around its structural analogy to acetylcholine and its subsequent interactions with the enzymes and receptors of the cholinergic pathway.

Compound Name List:

this compound

Acetylcholine

Compound List

Acetylarsenocholine

Arsenicals

Arsenic

Arsenic trioxide (ATO)

Arsphenamine (B1667614) (Salvarsan)

Atoxyl

Dimethylarsinic acid (DMA)

Monimethylarsonic acid (MMA)

Trimethylarsine (B50810) oxide (TMAO)

Phosphatidylcholine

Arsenoriboside

Metabolic Transformations and Biogeochemical Cycling of Acetylarsenocholine

Biotransformation Pathways in Biological Systems

Once assimilated by organisms, acetylarsenocholine undergoes a series of metabolic transformations, primarily aimed at detoxification and elimination. These pathways involve enzymatic degradation and result in the formation of various metabolites.

The initial and pivotal step in the metabolism of this compound is its enzymatic hydrolysis. As an analogue of acetylcholine (B1216132), this compound serves as a substrate for the enzyme acetylcholinesterase (AChE). historymedjournal.com This enzyme catalyzes the cleavage of the acetyl group from the molecule, yielding arsenocholine (B1203914) and acetic acid. researchgate.netmdpi.comwikipedia.org This initial hydrolysis is a critical detoxification step, as it modifies the structure of the compound, paving the way for further metabolic conversions.

Following the initial hydrolysis, the resulting arsenocholine undergoes further biotransformation, primarily to the less toxic and more water-soluble compound, arsenobetaine (B179536). nih.govoup.com This conversion is a key detoxification pathway observed in marine organisms. wikipedia.org The transformation of arsenocholine to arsenobetaine is a multi-step process that can be mediated by enzymes such as choline (B1196258) dehydrogenase, which is found in the mitochondrial fraction of liver cells. nih.gov This enzymatic oxidation of arsenocholine to arsenobetaine aldehyde is a crucial intermediate step. nih.gov

The detoxification process can be summarized in the following proposed pathway: this compound → Arsenocholine → Arsenobetaine Aldehyde → Arsenobetaine

This pathway effectively converts a more reactive organoarsenic compound into a stable and readily excretable form, thus mitigating its potential toxicity. The formation of arsenobetaine is considered a major detoxification mechanism in marine ecosystems. wou.edu

Following the administration or environmental exposure to this compound, a range of metabolites can be identified in various organisms, particularly in aquatic and marine species. The primary metabolite, resulting from the action of acetylcholinesterase, is arsenocholine .

Subsequent enzymatic processes acting on arsenocholine lead to the formation of several other metabolites. The principal and most abundant of these is arsenobetaine . nih.gov In addition to arsenobetaine, other intermediate and minor metabolites have been identified in in vitro studies with liver cell fractions, including:

Arsenobetaine aldehyde : An intermediate in the oxidation of arsenocholine to arsenobetaine. nih.gov

Trimethylarsine (B50810) oxide : A minor metabolite that can be formed from arsenobetaine aldehyde. nih.gov

Trimethylarsine : Another minor metabolite that can be produced from the reduction of trimethylarsine oxide. nih.gov

Further degradation of arsenobetaine by microorganisms can lead to the formation of dimethylarsinic acid (DMA) and methanearsonic acid (MA) , ultimately leading to inorganic arsenic. wou.edu

Table 1: Identified Metabolites of this compound and its Derivatives

| Precursor Compound | Metabolite | Organism/System |

|---|---|---|

| This compound | Arsenocholine | General (via Acetylcholinesterase) |

| Arsenocholine | Arsenobetaine | Marine Organisms, Rat Liver Mitochondria |

| Arsenocholine | Arsenobetaine aldehyde | Rat Liver Mitochondria |

| Arsenocholine | Trimethylarsine oxide | Rat Liver Mitochondria |

| Arsenocholine | Trimethylarsine | Rat Liver Mitochondria |

| Arsenobetaine | Dimethylarsinic acid | Microorganisms |

Cellular Uptake and Intracellular Trafficking Mechanisms

The entry of this compound into cells and its subsequent movement within the intracellular environment are mediated by specific transport systems and localization patterns.

As a structural analogue of acetylcholine, it is highly probable that this compound utilizes the same transport systems responsible for the uptake of choline. Choline transport across cellular membranes is a carrier-mediated process involving several types of transporters. nih.gov These can be broadly categorized as:

High-affinity choline transporters (CHT1) : These are sodium-dependent transporters primarily found in cholinergic neurons and are crucial for providing choline for acetylcholine synthesis. nih.govnih.gov

Choline transporter-like proteins (CTLs) : This family of transporters (CTL1-5) exhibits intermediate affinity for choline and is more widely distributed in various tissues. Their transport can be sodium-independent and is influenced by the membrane potential. nih.govuab.edu

Organic cation transporters (OCTs) : These transporters have a lower affinity for choline and can transport a broader range of organic cations. uab.edu

Given its structural similarity to choline, this compound likely competes with choline for binding to these transporters to gain entry into cells. The uptake is expected to be a saturable process, dependent on the expression and activity of these transporters in different cell types. The transport can be influenced by factors such as the sodium gradient and the cell's membrane potential. nih.gov

Direct studies on the subcellular localization of this compound are limited. However, insights can be drawn from the known distribution of its analogue, acetylcholine. Following its synthesis or uptake, acetylcholine is found in several subcellular compartments:

Cytoplasm : A portion of acetylcholine exists freely in the cytoplasm of cholinergic neurons. nih.gov

Synaptic vesicles : A significant amount of acetylcholine is actively transported into and stored within synaptic vesicles, ready for release upon nerve stimulation. nih.gov

Based on this, it can be inferred that this compound, after entering the cell, would likely have a similar distribution. A fraction may remain in the cytoplasm, where it could interact with cytoplasmic enzymes. Another portion might be sequestered into vesicles, particularly in neuronal cells, mimicking the behavior of acetylcholine. Subcellular fractionation studies would be necessary to definitively determine the precise compartmentalization of this compound within different cell types. nih.govlabome.com

Environmental and Ecological Fate and Transformation

The fate of this compound in the broader environment is governed by a combination of biotic and abiotic processes that contribute to its transformation and cycling. The biogeochemical cycle of arsenic is complex, with microorganisms playing a central role in the transformation of arsenic species. wou.edu

Organoarsenic compounds, including what would be expected for this compound and its primary degradation product arsenocholine, are subject to microbial degradation in marine sediments. wikipedia.org Microorganisms possess the enzymatic machinery to break down these complex organic molecules. The degradation of arsenobetaine, a key metabolite, is known to be catalyzed by bacteria, leading to the formation of simpler arsenic compounds and eventually inorganic arsenic. wou.edu

The proposed environmental transformation pathway for this compound likely involves:

Initial Hydrolysis : Abiotic or biotic hydrolysis of the acetyl group, yielding arsenocholine.

Microbial Oxidation : Microorganisms in sediment and water can oxidize arsenocholine to arsenobetaine. wikipedia.org

Further Microbial Degradation : Arsenobetaine is then further metabolized by microbial communities through a series of demethylation and oxidation steps, leading to the formation of dimethylarsinic acid, methanearsonic acid, and ultimately inorganic arsenate and arsenite. wou.edu

These inorganic forms of arsenic can then re-enter the biogeochemical cycle, being taken up by primary producers such as algae. This cycling ensures that arsenic, including that originating from organoarsenic compounds like this compound, is continuously transformed and redistributed throughout marine ecosystems.

Microbial and Algal Metabolism of Arsenate to Organoarsenicals Including this compound

The transformation of inorganic arsenate into complex organoarsenicals like this compound is a multifaceted process primarily driven by microbial and algal metabolic pathways in aquatic environments. Microorganisms, including bacteria and phytoplankton, play a crucial role in the speciation, distribution, and cycling of arsenic. core.ac.uk The process generally begins with the uptake of arsenate [As(V)] by microbial cells, often through phosphate (B84403) transport systems due to the chemical similarity between arsenate and phosphate.

Once inside the cell, a significant portion of the absorbed arsenate is reduced to the more toxic and reactive arsenite [As(III)]. researchgate.net This reduction is a detoxification step for the organism, but it also primes the arsenic for further transformations. The arsenite then undergoes a series of oxidative methylation steps. This biomethylation process is enzymatically facilitated, often involving methyl donors such as S-adenosylmethionine (SAM) or methylcobalamin. researchgate.net The sequential methylation leads to the formation of various organic arsenic compounds, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), trimethylarsine (TMA), and trimethylarsine oxide (TMAO). researchgate.netnih.gov

In marine environments, algae, particularly phytoplankton, are significant producers of more complex organoarsenicals. core.ac.uk While arsenobetaine is a major arsenical found in marine animals, its precursors are synthesized by phytoplankton. researchgate.net Axenic cultures of the phytoplankton Dunaliella tertiolecta have been shown to produce 2-Dimethylarsinoylethanol (DMAE) as the main arsenic species in lipid cell fractions when exposed to arsenate. researchgate.net Although this species does not produce arsenobetaine directly, the formation of its precursors is a key step. researchgate.net The presence of both arsenocholine and this compound in various aquatic organisms suggests a widespread metabolic pathway for these compounds within aquatic ecosystems, originating from these fundamental microbial and algal transformations of inorganic arsenic. nih.gov

Biogeochemical Cycling and Environmental Degradation Pathways

Both geogenic and anthropogenic activities contribute to the presence of arsenic in the environment. lidsen.comlidsen.com Once released, arsenic undergoes various transformations. In aquatic systems, microorganisms incorporate the dominant inorganic arsenic species and convert them into methylated forms and more complex organoarsenicals like arsenosugars. core.ac.uk These complex organic forms can then be mineralized back to inorganic arsenic and simpler methylarsenicals by bacteria. core.ac.uk

The environmental degradation of persistent anthropogenic compounds offers insights into potential pathways for the breakdown of naturally occurring organoarsenicals. nih.gov Microbial degradation is a key process, where microorganisms utilize compounds for their metabolic needs, potentially breaking them down into simpler, less complex substances. nih.gov The efficiency of biodegradation depends on various factors, including the chemical structure of the compound and environmental conditions. nih.gov For complex organic molecules, degradation can occur through sequential reactions carried out by different microorganisms. nih.gov While specific degradation pathways for this compound are not extensively detailed, it is understood that like other xenobiotic and natural organic compounds, it would be subject to biotransformation by microbial communities in soil and water. nih.gov This process would likely involve the cleavage of the acetyl and choline moieties and ultimately the breakdown of the carbon-arsenic bond, returning arsenic to its inorganic forms to continue its biogeochemical cycle.

Bioaccumulation and Trophic Transfer Dynamics in Aquatic Ecosystems

Bioaccumulation is the process by which organisms accumulate a chemical substance at a concentration higher than that in the surrounding environment. nih.gov In aquatic ecosystems, organisms can accumulate arsenic species, including this compound, from the water, sediment, and their diet. core.ac.uk Phytoplankton and bacteria are at the base of this process, taking up inorganic arsenic and biotransforming it into various organic forms. core.ac.uk

These organoarsenicals then move up the food web through trophic transfer as primary producers are consumed by herbivores, which are in turn consumed by carnivores. noaa.gov The concentration of certain persistent chemicals can increase at successively higher levels in a food web, a phenomenon known as biomagnification. koreascience.kr

Research has confirmed the presence of arsenocholine and this compound in a variety of aquatic organisms, including fish and crustaceans. nih.gov A study comparing fish from arsenic-polluted and unpolluted waters found these compounds in both, indicating a general metabolic pathway for these substances in aquatic life. nih.gov The concentration and types of organochlorine pesticides in marine food webs have been shown to vary with the trophic level and the chemical's properties, suggesting that similar dynamics could influence the trophic transfer of organoarsenicals. koreascience.krnih.gov The structure of the food web itself, which can be altered by factors like climate change, can also impact the bioaccumulation patterns of contaminants. frontiersin.org

Below is a table summarizing the occurrence of this compound and related compounds in different aquatic organisms.

| Organism Type | Compound Detected | Significance in Trophic Transfer |

| Phytoplankton | Precursors to arsenobetaine (e.g., DMAE) researchgate.net | Primary producers that convert inorganic arsenic into organic forms, forming the base of the food web. core.ac.ukresearchgate.net |

| Fish | Arsenocholine, this compound nih.gov | Consumers at various trophic levels that accumulate organoarsenicals from their diet and the environment. nih.gov |

| Crustacea | Arsenocholine, this compound nih.gov | Invertebrate consumers that play a role in the transfer of arsenic to higher trophic levels. nih.gov |

Influence of Dietary Factors on Arsenic Metabolism Relevant to Organoarsenicals

The metabolism of inorganic arsenic, which is the precursor to the formation of organoarsenicals like this compound, can be significantly influenced by various dietary factors. The metabolic pathway responsible for methylating arsenic relies on one-carbon metabolism, a network of biochemical reactions that transfers one-carbon units. mdpi.com This process is essential for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for the enzymatic methylation of arsenic. mdpi.com

Several nutrients are critical for the proper functioning of one-carbon metabolism and, consequently, for arsenic metabolism. These include:

Methionine: An essential amino acid that is a direct precursor to SAM. mdpi.com

Choline and Betaine: These compounds can also serve as methyl donors. mdpi.com

Folic Acid (Folate): A B-vitamin that is crucial for the synthesis and transfer of one-carbon units. mdpi.commdpi.com

Vitamin B12 (Cobalamin): A cofactor for methionine synthase, an enzyme that regenerates methionine. mdpi.commdpi.com

Vitamin B2 (Riboflavin) and Vitamin B6 (Pyridoxine): These vitamins act as cofactors for key enzymes in one-carbon metabolism. mdpi.commdpi.com

Zinc: A mineral that serves as a cofactor in these metabolic pathways. mdpi.com

Studies in both animal models and humans have shown that adequate intake of these nutrients can enhance the methylation of inorganic arsenic, potentially leading to its more efficient elimination from the body. mdpi.comnih.govnih.gov Conversely, deficiencies in these nutrients may impair arsenic metabolism, leading to different patterns of arsenic metabolite excretion. mdpi.comnih.gov While much of the research focuses on the methylation of inorganic arsenic to MMA and DMA, the fundamental role of these dietary factors in providing methyl groups is directly relevant to the biosynthesis of more complex organoarsenicals, which are also products of methylation pathways. researchgate.net

The table below summarizes the role of key dietary factors in arsenic metabolism.

| Dietary Factor | Role in Arsenic Metabolism |

| Methionine, Choline, Betaine | Serve as methyl group donors for the methylation of arsenic. mdpi.com |

| Folic Acid, Vitamin B12 | Essential for the one-carbon metabolism pathway that produces methyl donors. mdpi.commdpi.com |

| Vitamin B2, Vitamin B6, Zinc | Act as cofactors for enzymes involved in methylation reactions. mdpi.commdpi.com |

Mechanistic Toxicology of Acetylarsenocholine at Molecular and Cellular Levels

Cellular and Subcellular Basis of Toxicity

The toxicity of acetylarsenocholine at the cellular level is hypothesized to stem from its ability to induce cell death, generate harmful reactive molecules, and disrupt the primary energy-producing organelles.

Molecular Mechanisms of Cytotoxicity and Apoptosis Induction

The process of apoptosis involves a cascade of events, including the activation of caspases, which are proteases that dismantle the cell. rockland.com Key proteins in the Bcl-2 family regulate the integrity of the mitochondrial membrane, with pro-apoptotic members (like Bax) promoting the release of cytochrome c and anti-apoptotic members (like Bcl-2) inhibiting this process. mdpi.com A shift in the Bax/Bcl-2 ratio is often a critical determinant in the commitment of a cell to apoptosis. mdpi.com

Table 1: Key Cellular Processes in Apoptosis

| Process | Description | Key Molecules Involved |

| Initiation | Triggering of the apoptotic cascade through intrinsic or extrinsic signals. | Death receptors (e.g., Fas), Bcl-2 family proteins, p53 |

| Execution | Dismantling of the cell by activated proteases. | Caspases (e.g., Caspase-3, -8, -9) |

| Phagocytosis | Clearance of apoptotic bodies by neighboring cells. | Phosphatidylserine |

This table outlines the general stages and molecular players in apoptosis, which may be relevant to the potential cytotoxic effects of this compound.

Role of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A common mechanism of toxicity for many xenobiotics is the induction of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. wikipedia.orgmedicalnewstoday.com ROS, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, can damage cellular components including lipids, proteins, and DNA. wikipedia.org While direct evidence for this compound-induced ROS is lacking, other arsenic compounds are well-documented to generate oxidative stress. psu.edu This can occur through various mechanisms, including the interference with mitochondrial function and the depletion of cellular antioxidants like glutathione. wikipedia.org The generation of ROS can, in turn, trigger apoptotic pathways. mdpi.com

Table 2: Major Reactive Oxygen Species and Their Effects

| Reactive Oxygen Species (ROS) | Cellular Target | Consequence of Damage |

| Superoxide radical (O₂⁻) | Enzymes, lipids | Enzyme inactivation, lipid peroxidation |

| Hydroxyl radical (•OH) | DNA, proteins, lipids | DNA strand breaks, protein carbonylation, lipid peroxidation |

| Hydrogen peroxide (H₂O₂) | Can be converted to •OH | Precursor to more reactive species |

This table summarizes key ROS and their damaging effects on cellular macromolecules, a potential consequence of exposure to toxic compounds.

Mitochondrial Dysfunction and Energy Metabolism Perturbation

Mitochondria are central to cellular energy production through oxidative phosphorylation and are also key regulators of apoptosis. nih.gov Disruption of mitochondrial function can lead to a decrease in ATP synthesis, an increase in ROS production, and the release of pro-apoptotic factors. oncotarget.com The structural similarity of this compound to acetylcholine (B1216132), a key molecule in cellular signaling, suggests a potential for interaction with mitochondrial processes. Although direct studies are absent, other arsenicals have been shown to perturb mitochondrial respiration and energy metabolism. nih.gov For example, some compounds can uncouple oxidative phosphorylation, leading to a dissipation of the proton gradient across the inner mitochondrial membrane without the corresponding production of ATP. biorxiv.org

Interference with Critical Biochemical Pathways

Beyond direct cellular damage, this compound may exert toxicity by interfering with essential biochemical processes, including enzyme function and the maintenance of genetic integrity.

Disruption of Enzyme Functionality (beyond cholinesterases)

While this compound is a known substrate for acetylcholinesterase, its potential to inhibit other enzymes is an area requiring investigation. Arsenic compounds, in general, are known to interact with sulfhydryl groups in proteins, which can lead to the inhibition of a wide range of enzymes. bac-lac.gc.ca Many enzymes rely on free sulfhydryl groups for their catalytic activity, and their modification by arsenicals can lead to a loss of function. This disruption of enzymatic activity could have widespread effects on cellular metabolism and signaling pathways.

Impact on Nucleic Acid Integrity and Repair Mechanisms

Maintaining the integrity of DNA is crucial for cell survival and proper function. Damage to DNA can lead to mutations, genomic instability, and cell death. mdpi.com Some arsenic compounds have been shown to be genotoxic, causing DNA strand breaks and chromosomal aberrations. psu.edu Furthermore, arsenicals can inhibit DNA repair mechanisms, exacerbating the effects of DNA damage. psu.edu This inhibition can occur through the direct interaction with DNA repair enzymes or by depleting the cellular resources needed for repair processes. mdpi.com The assessment of DNA integrity, often measured by techniques like the comet assay or by monitoring the phosphorylation of histone H2AX (γH2AX), is a critical aspect of toxicological studies. evotec.com

Comparative Mechanistic Toxicology with Other Organoarsenicals and Choline (B1196258) Analogues

The toxicological profile of this compound is best understood through a comparative analysis of its mechanisms at the molecular and cellular levels against those of other organoarsenical compounds and its structural analogue, acetylcholine. Its toxicity is intrinsically linked to its chemical structure, which mimics endogenous molecules, a characteristic that distinguishes it from many other arsenic-containing compounds.

Comparison with Other Organoarsenicals

The toxicity of arsenic compounds varies significantly depending on their chemical form, with inorganic arsenicals generally being more toxic than organic forms. cdc.gov The primary mechanism of toxicity for inorganic trivalent arsenic (arsenite, AsIII) involves its high affinity for sulfhydryl groups, leading to the disruption of numerous enzymes critical for cellular respiration and function. cdc.gov Pentavalent arsenic (arsenate, AsV) can compete with phosphate (B84403) in biochemical reactions, interfering with processes like ATP synthesis. cdc.gov

In contrast, many naturally occurring organoarsenicals found in seafood, such as arsenobetaine (B179536) and arsenocholine (B1203914), exhibit low toxicity. cdc.govnih.gov Arsenobetaine, the most common arsenic species in marine animals, is considered virtually non-toxic because it is chemically inert, not metabolized, and rapidly excreted from the human body unchanged. nih.govoup.com Similarly, arsenocholine is considered to be essentially nontoxic. nih.gov

This compound presents a unique mechanistic profile. Unlike the relative inertness of arsenobetaine, this compound's toxicity stems from its specific biochemical interactions. Its mechanism is not based on the broad enzyme inhibition seen with inorganic arsenic but on its function as a molecular mimic of an essential neurotransmitter. nih.gov

The cytotoxicity of various arsenicals highlights these mechanistic differences. Trivalent methylated arsenicals, such as monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII), are generally found to be more cytotoxic than inorganic arsenite (AsIII). nih.govresearchgate.net Pentavalent methylated arsenicals are significantly less cytotoxic than their trivalent counterparts. researchgate.net Thioylated arsenicals, which can be metabolites of other forms, also show high cytotoxicity, in some cases comparable to trivalent arsenicals. nih.govacs.org

The following table provides comparative cytotoxicity data for a range of arsenicals in human cell lines.

| Arsenical Compound | Chemical Class | 24-hr IC₅₀ (μM) in T24 Human Bladder Cells researchgate.net | General Mechanistic Feature |

|---|---|---|---|

| Phenylarsine Oxide (PAO III) | Organic Trivalent | ~0.1 | High reactivity with thiols |

| Monomethylarsonous Acid (MMA III) | Organic Trivalent | ~1 | High cytotoxicity, more than inorganic arsenic nih.gov |

| Dimethylarsinous Acid (DMA III) | Organic Trivalent | ~1.5 | High cytotoxicity, more than inorganic arsenic nih.govacs.org |

| Arsenite (As III) | Inorganic Trivalent | ~5 | Binds to sulfhydryl groups, disrupts enzymes cdc.gov |

| Arsenate (As V) | Inorganic Pentavalent | ~60 | Phosphate analogue, disrupts ATP synthesis cdc.gov |

| Dimethylarsinic Acid (DMA V) | Organic Pentavalent | ~500 | Low cytotoxicity compared to trivalent form researchgate.net |

| Arsenobetaine | Quaternary Arsonium (B1239301) | >10,000 (murine cells) nih.gov | Low toxicity, chemically inert, rapidly excreted oup.com |

| Arsenocholine | Quaternary Arsonium | >10,000 (murine cells) nih.gov | Low toxicity, precursor to this compound nih.govnih.gov |

Comparison with Choline Analogues

The most direct mechanistic comparison for this compound is with its nitrogen-containing analogue, acetylcholine. This compound acts as a cholinergic agonist, meaning it binds to and activates the same receptors as acetylcholine. nih.gov This interaction with the nervous system is the primary driver of its toxicological effects.

Research has shown that this compound binds to both nicotinic and muscarinic cholinergic receptors. nih.gov It is also recognized by the enzyme acetylcholinesterase, which is responsible for degrading acetylcholine in the synaptic cleft. nih.gov This makes this compound a "false neurotransmitter"; it can be synthesized from its precursor (arsenocholine is an alternative substrate for choline acetyltransferase) and can propagate a signal at cholinergic synapses, but its interaction with receptors and its degradation dynamics differ from those of acetylcholine due to the presence of the arsenic atom. nih.gov

The binding affinity of this compound for cholinergic receptors is notably lower than that of acetylcholine, as indicated by higher dissociation constant (Kᴅ) values. A lower Kᴅ value signifies a higher binding affinity.

| Compound | Receptor Type | Tissue (Rat) | Binding Affinity (Kᴅ) | Reference |

|---|---|---|---|---|

| This compound | Muscarinic | Cerebral Cortex | 10 μM | nih.gov |

| Acetylcholine | Muscarinic | Cerebral Cortex | 35.2 nM | jneurosci.org |

| This compound | Nicotinic | Medulla-Pons | 15 μM | nih.gov |

| Nicotine (Agonist) | Nicotinic (WT neuromuscular) | - | 1,000 µM | rupress.org |

Note: Kᴅ values for acetylcholine can vary based on receptor subtype and tissue but are consistently in the nanomolar (nM) range for high-affinity sites, indicating a much stronger binding than this compound's micromolar (µM) affinity. jneurosci.orgpnas.org

This significant difference in binding affinity suggests that much higher concentrations of this compound would be required to elicit the same level of receptor activation as acetylcholine. However, its slower hydrolysis by acetylcholinesterase or altered downstream signaling could lead to prolonged or aberrant receptor stimulation, forming the basis of its unique neurotoxic mechanism compared to the transient action of acetylcholine.

Advanced Analytical Methodologies for Acetylarsenocholine Detection and Speciation

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is paramount for successful arsenic speciation, ensuring analyte integrity and compatibility with subsequent analytical steps.

Biological samples, particularly from aquatic organisms, often contain a complex mixture of arsenic species alongside organic matter, lipids, and proteins, necessitating robust extraction and clean-up procedures. Methanol-water mixtures are widely employed for extracting water-soluble arsenic compounds, including acetylarsenocholine and related species like arsenocholine (B1203914), from fish and shellfish tissues nih.govthermofisher.comresearchgate.netjfda-online.comnih.gov. Extraction efficiencies can range from 85% to over 100% depending on the matrix and specific conditions nih.govthermofisher.comnih.gov.

Techniques such as sonication, microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE) are frequently used to enhance extraction efficiency and reduce extraction times nih.govthermofisher.comresearchgate.netjfda-online.comnih.govpsu.edu. For samples with high lipid content, additional solvent extraction steps, potentially using mixtures like methanol/dichloromethane or methanol/chloroform, may be required to improve recovery nih.gov. Enzymatic hydrolysis, using proteases like pepsin or papain, is also a viable method for releasing arsenic species from protein-rich matrices, sometimes in combination with pressurized conditions to expedite the process psu.edutandfonline.comnih.gov. Care must be taken during extraction to minimize species degradation and interconversion thermofisher.com.

While this compound can be analyzed directly using certain techniques, derivatization is often employed to improve its detectability, particularly for gas chromatography-based methods. For gas chromatography-mass spectrometry (GC-MS), arsenic species are typically non-volatile and require derivatization to form more volatile compounds that can be effectively separated and detected jst.go.jpresearchgate.netvliz.be. Common derivatization strategies involve reacting arsenic compounds with thiols, such as 2,3-dimercapto-1-propanol (BAL), to form stable, volatile derivatives suitable for GC-MS analysis jst.go.jpresearchgate.net. Although specific derivatization protocols for this compound in GC-MS are not extensively detailed in the provided literature, the general principle of converting arsenic species into volatile derivatives is well-established for this analytical approach jst.go.jpresearchgate.netvliz.benih.gov.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other arsenic species present in a sample, enabling both qualitative identification and quantitative determination.

Pyrolysis gas chromatography coupled with mass spectrometry (Py-GC-MS) has been specifically described for the identification and quantification of arsenocholine and this compound in aquatic organisms nih.gov. This method involves the thermal degradation of the analytes, generating characteristic fragmentation patterns that allow for their identification. GC-MS, in general, offers high sensitivity and specificity for qualitative and quantitative analyses, although it often requires prior derivatization for arsenic compounds jst.go.jpresearchgate.netvliz.benih.govnih.gov.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly inductively coupled plasma mass spectrometry (ICP-MS) or tandem mass spectrometry (LC-MS/MS), represents a cornerstone for sensitive and specific arsenic speciation thermofisher.comresearchgate.netjfda-online.comnih.govnih.govspeciation.netnewswise.comd-nb.inforesearchgate.netresearchgate.netshimadzu.comdss.go.th. HPLC, employing various stationary phases such as anion-exchange or cation-exchange columns, effectively separates a range of arsenic species, including arsenobetaine (B179536) and arsenocholine, which are structurally related to this compound thermofisher.comnih.govd-nb.inforesearchgate.netdss.go.thrsc.orgrsc.orgnih.govnih.govthermofisher.comthermofisher.com.

LC-ICP-MS provides elemental detection, identifying arsenic species based on their retention times and elemental mass, offering high sensitivity and compound-independent calibration speciation.netd-nb.inforesearchgate.netanalytik-jena.com. LC-MS/MS, utilizing electrospray ionization (ESI), offers molecular information and can provide definitive identification and quantification of arsenic species speciation.netresearchgate.net. Detection limits for various arsenic species using CE-ICP-MS (a related technique) have been reported in the range of 0.3-2 µg As/mL nih.govrsc.org, while LC-ICP-MS methods generally provide excellent sensitivity for organoarsenic compounds thermofisher.comresearchgate.netjfda-online.comshimadzu.com.

Ion Chromatography (IC) and Capillary Electrophoresis (CE) are powerful techniques for differentiating arsenic species based on their ionic charge and mobility, often coupled with ICP-MS for sensitive detection (IC-ICP-MS and CE-ICP-MS) rsc.orgrsc.orgnih.govnih.govthermofisher.comthermofisher.comanalytik-jena.comthermofisher.comscirp.orgnih.govacs.orgthermoscientific.comnih.gov. IC is particularly effective for separating anionic arsenic species like arsenite, arsenate, MMA, and DMA nih.govthermofisher.comthermofisher.comthermofisher.comscirp.orgoup.comrsc.orgoup.com. CE, on the other hand, can separate both anionic and cationic species, making it suitable for compounds like arsenocholine and potentially this compound nih.govdss.go.thrsc.orgrsc.orgnih.govnih.gov.

These techniques are critical for speciation, allowing researchers to distinguish between compounds with similar chemical structures but different toxicological profiles nih.govspeciation.netd-nb.inforesearchgate.netdss.go.thrsc.orgrsc.orgnih.govnih.govthermofisher.comthermofisher.comanalytik-jena.comthermofisher.comscirp.orgacs.orgthermoscientific.comnih.govoup.com. For instance, CE-ICP-MS has demonstrated the ability to separate six common arsenic species, including arsenocholine, in a single run nih.govrsc.orgrsc.org.

Element-Specific Detection Methods (e.g., ICP-MS for Arsenic Speciation)

Determining the specific chemical forms (species) of arsenic, including organoarsenic compounds such as this compound, requires sophisticated analytical approaches that combine separation techniques with element-specific detection. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a cornerstone technology for arsenic speciation due to its exceptional sensitivity, wide dynamic range, and ability to detect trace elements with high precision.

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is widely recognized as the gold standard for arsenic speciation analysis. This hyphenated technique leverages the separation power of High-Performance Liquid Chromatography (HPLC) to resolve different arsenic compounds, which are then detected element-specifically by ICP-MS. Various chromatographic modes, including ion-exchange chromatography (IEC) and reversed-phase chromatography, are employed, often utilizing specialized columns like Hamilton PRP-X100 or Agilent Bio SAX to achieve optimal separation of inorganic and organic arsenic species, including arsenobetaine (AsB), arsenocholine (AsC), and various arsenosugars iaea.orgresearchgate.netrsc.orgthermofisher.comdoi.orgresearchgate.netthermofisher.comacs.orgnih.govscielo.brscispec.co.thspeciation.netnih.gov. The ICP-MS detector provides a mass-specific signal for arsenic, allowing for the identification and quantification of individual species based on their retention times and elemental mass doi.orgthermofisher.comrsc.org. Detection limits in the picogram per gram (pg/g) or nanogram per milliliter (ng/mL) range are routinely achievable with HPLC-ICP-MS, enabling the analysis of arsenic species at environmentally and biologically relevant concentrations thermofisher.comthermofisher.comacs.orgnih.gov.

While HPLC-ICP-MS is dominant, other element-specific detection methods are also employed. Atomic Absorption Spectrometry (AAS), particularly when coupled with hydride generation (HG-AAS) or graphite (B72142) furnace (GFAAS), offers element-specific detection but may have lower sensitivity or be more prone to interferences compared to ICP-MS iaea.orgresearchgate.netnih.govepa.govresearchgate.netrsc.org. Atomic Fluorescence Spectrometry (AFS), often coupled with hydride generation (HG-AFS), is another sensitive technique for arsenic determination iaea.orgrsc.orgnih.govresearchgate.netrsc.org.

Table 1: Common Hyphenated Techniques for Arsenic Speciation

| Technique | Separation Method | Detection Method | Typical Arsenic Species Analyzed | Key Advantages | Representative Detection Limits (approx.) |

| HPLC-ICP-MS | Ion-exchange, Reversed-phase, Ion-pair, etc. | ICP-MS | As(III), As(V), MMA, DMA, AsB, AsC, arsenosugars, arsenolipids, organoarsenicals (e.g., this compound) | High sensitivity, selectivity, wide dynamic range, ability to analyze complex mixtures, low detection limits | pg/g to ng/mL |

| HPLC-HG-AAS/AFS | Ion-exchange, Reversed-phase, etc. | HG-AAS / HG-AFS | As(III), As(V), MMA, DMA | Good sensitivity, established method | ng/mL |

| GC-ICP-MS | Gas Chromatography (often after derivatization) | ICP-MS | Volatile organoarsenicals (requires derivatization for non-volatile species) | Suitable for volatile arsenic compounds, high sensitivity | pg/g to ng/mL |

Development of Novel Biosensors and Immunoassays for this compound

The demand for rapid, cost-effective, and on-site detection methods has driven the development of novel biosensors and immunoassays for arsenic and its various species. These approaches leverage the high specificity and sensitivity of biological recognition elements, such as antibodies and aptamers, or the metabolic pathways of microorganisms.

Biosensors for arsenic detection encompass a range of technologies. Whole-cell biosensors (WCBs) utilize genetically engineered microorganisms that respond to arsenic exposure by producing a detectable signal (e.g., fluorescence or luminescence) researchgate.netnih.gov. These systems can offer high specificity and sensitivity, potentially detecting arsenic below regulatory limits nih.gov. Electrochemical aptamer-based (EAB) biosensors are also under development for real-time monitoring of molecules in biological fluids, offering potential applications in tracking drug distribution and monitoring endogenous molecules ucsb.edu. Biosensors can be broadly categorized by their recognition mechanism: enzyme-based, bio-affinity (utilizing antibodies or nucleic acids), and microbe-based researchgate.net.

Immunoassays are particularly promising for the specific detection of target analytes. Antibody-based immunosensors, often incorporating nanomaterials like gold nanoparticles (AuNPs), enhance sensitivity and selectivity for arsenic species informaticsjournals.co.in. For instance, an AuNP-antibody based immunosensor for arsenite (As³) reported a detection limit of 38 ng/L informaticsjournals.co.in. Enzyme-Linked Immunosorbent Assay (ELISA) kits have been developed for arsenic detection, demonstrating high specificity and sensitivity, with reported detection limits as low as 0.248 µg/L and a broad sensing range google.com. These kits are suitable for rapid screening of large sample volumes google.com. Other immunoassay formats, including Lateral Flow Immunoassays (LFIA) and colloidal gold immunochromatographic assays, are also employed for the detection of heavy metals, offering rapid, point-of-care testing capabilities genemedi.net. Furthermore, quantum dot-labeled antibody-based fluorescence immunoassays (QD-FLISA) have shown promise for the simultaneous detection of specific organic arsenic compounds like Arsanilic Acid (ASA) with good correlation to HPLC methods sci-hub.se. The development of monoclonal antibodies specific to arsenic or its chelates is a critical step in creating highly specific immunoassays for compounds like this compound google.comresearchgate.net.

Table 2: Novel Biosensors and Immunoassays for Arsenic Detection

| Assay Type | Recognition Element(s) | Target Analyte (General/Specific) | Key Features/Advantages | Reported Detection Limit (approx.) |

| Whole-Cell Biosensor (WCB) | Genetically engineered microorganisms | Arsenic (As(III)) | High sensitivity, specificity, potential for in situ monitoring | 0.1 µM (for As(III)) |

| Electrochemical Aptamer-Based (EAB) | Aptamers | Various molecules (potential for arsenic) | Real-time monitoring, in vivo measurements, high specificity | Varies by target |

| Antibody-based Immunosensor (e.g., AuNP) | Antibodies | Arsenite (As³), Arsenic | Enhanced sensitivity and specificity via nanomaterials | 38 ng/L (for As³) |

| ELISA Kit | Monoclonal/Polyclonal Antibodies | Arsenic ion, Arsenic | High specificity, sensitivity, suitability for large-scale screening, simple sample preparation | 0.248 µg/L |

| QD-FLISA | Quantum Dots conjugated with Antibodies | Arsanilic Acid (ASA) | High sensitivity, low matrix interference, rapid detection, good correlation with HPLC | Varies by target |

| Lateral Flow Immunoassay (LFIA) | Antibodies | Heavy metals (including Arsenic) | Rapid, point-of-care testing | Varies by target |

These advanced analytical methodologies are crucial for precisely identifying and quantifying this compound, contributing to a deeper understanding of its presence and behavior in various matrices.

Structure Activity Relationship Sar and Computational Modeling of Acetylarsenocholine

Quantitative Structure-Activity Relationship (QSAR) Analysis for Cholinergic Potency

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models aim to identify the physicochemical properties, such as hydrophobicity, electronic effects, and steric factors, that govern a molecule's potency, allowing for the prediction of activity for novel compounds. nih.govwalisongo.ac.id

While specific, multi-compound QSAR studies focused solely on a series of arsenocholine (B1203914) analogues are not extensively documented in the available literature, a qualitative SAR can be derived from comparative data. The fundamental structural difference between acetylcholine (B1216132) and acetylarsenocholine is the replacement of the quaternary ammonium (B1175870) group [(CH₃)₃N⁺-] with a quaternary arsonium (B1239301) group [(CH₃)₃As⁺-]. This substitution directly impacts several key molecular descriptors relevant to cholinergic potency.

Key structural-activity observations include:

Charge Distribution: The positive charge on the arsonium group is more diffuse compared to the ammonium group due to the larger atomic radius of arsenic. This can weaken the critical cation-π interactions with aromatic amino acid residues (like tryptophan and tyrosine) that are essential for anchoring the ligand in the receptor's binding pocket. nih.gov

Potency: Pharmacological studies confirm that while this compound acts as a cholinergic agonist, its potency is significantly lower than that of acetylcholine. nih.govcapes.gov.br For instance, on the frog's heart and rabbit's intestine, this compound exhibits just over 1% of the activity of acetylcholine, demonstrating a clear negative impact of the N-to-As substitution on cholinergic potency. capes.gov.br

| Compound | Cationic Head Group | Key Structural Difference | Relative Cholinergic Potency |

|---|---|---|---|

| Acetylcholine | Quaternary Ammonium ((CH₃)₃N⁺-) | - | High (Reference) |

| This compound | Quaternary Arsonium ((CH₃)₃As⁺-) | Larger atomic radius, longer bond lengths, more diffuse positive charge | Low (~1% of Acetylcholine) capes.gov.br |

These observations form the basis for a qualitative SAR, indicating that the specific size, shape, and charge density of the cationic head are finely tuned in acetylcholine for optimal interaction with its receptors, and the substitution with arsenic disrupts this optimal arrangement.

Molecular Docking and Ligand-Protein Interaction Simulations for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govthepharmajournal.com For this compound, docking simulations into the active site of acetylcholinesterase (AChE) or nicotinic and muscarinic receptors can reveal the specific molecular interactions that govern its binding affinity.

The active site of AChE features a deep, narrow gorge with two primary sites: the catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) near the entrance. ddg-pharmfac.net The CAS contains the catalytic triad (B1167595) (Ser203, His447, Glu334 in human AChE) and an anionic subsite rich in aromatic residues (e.g., Trp84, Phe330) that binds the quaternary group of acetylcholine. nih.govlupinepublishers.com

Simulations for this compound would predict the following interactions:

Cation-π Interactions: The positively charged trimethylarsonium head of this compound is expected to bind in the anionic subsite. However, due to the larger size of the arsenic atom and the longer As-C bonds, the fit may be sterically less favorable than that of acetylcholine. The more diffuse positive charge would likely result in weaker cation-π interactions with the aromatic rings of Trp84 and Phe330. nih.govmdpi.com

Hydrogen Bonding and Catalytic Interaction: The acetyl group would be positioned near the catalytic triad. The carbonyl oxygen is expected to form hydrogen bonds with backbone amides in the oxyanion hole (e.g., Gly118, Gly119, Ala201), stabilizing the complex before hydrolysis. nih.gov The ester linkage would be oriented toward Ser203 for the nucleophilic attack required for hydrolysis, indicating that this compound can act as a substrate for AChE, a fact confirmed by experimental data. nih.gov

| Molecular Moiety of this compound | Receptor/Enzyme Subsite | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|---|

| Quaternary Arsonium Head | Anionic Subsite (CAS) | Trp84, Tyr130, Phe330 | Cation-π, Hydrophobic |

| Ester Linkage | Esteratic Subsite (CAS) | Ser203, His447, Glu334 | Covalent (during hydrolysis) |

| Acetyl Group (Carbonyl) | Oxyanion Hole | Gly118, Gly119, Ala201 | Hydrogen Bonding |

Ligand-protein interaction simulations, such as molecular dynamics (MD), could further elucidate the stability of these interactions over time, the role of water molecules in the binding pocket, and the conformational changes in both the ligand and the protein upon binding.

Conformational Analysis and Energy Landscape Exploration using Computational Chemistry

This compound, like acetylcholine, is a flexible molecule with several rotatable single bonds. Its biological activity is dependent on its ability to adopt a specific three-dimensional conformation that is complementary to the receptor's binding site. Computational chemistry methods can be used to perform a conformational analysis, identifying low-energy (stable) conformers and mapping the energy landscape associated with transitions between them. nih.govcwu.edu

The key dihedral angles that define the conformation of this compound are analogous to those in acetylcholine:

τ₁ (O-C-C-As): Defines the orientation of the arsonium head relative to the acetate (B1210297) group.

τ₂ (C-C-O-C): Defines the planarity of the ester group.

Computational studies on acetylcholine have shown that its conformers can be described by these angles, with specific conformations being preferred in different environments (gas phase vs. solvent). mdpi.com For this compound, a similar analysis would reveal its preferred shapes. The larger size of the arsenic atom compared to nitrogen and the different electronic properties would influence the rotational energy barriers. This could alter the population of specific conformers (e.g., gauche vs. anti) at physiological temperatures, potentially affecting the molecule's ability to adopt the "active" conformation required for receptor binding and activation. Exploring the energy landscape helps to understand the molecule's intrinsic flexibility and the energetic cost of adopting the conformation necessary for biological function. mdpi.com

Predictive Modeling of Biochemical and Toxicological Profiles

In silico toxicology and predictive modeling use computational methods to forecast the potential adverse effects of chemicals, reducing the need for extensive animal testing. researchgate.netfrontiersin.org These models can predict a range of endpoints, from specific interactions with biological macromolecules to broader toxicological outcomes like mutagenicity or hepatotoxicity. ceon.rsnih.gov

Biochemical Profile Prediction: Predictive models can be used to estimate the affinity of this compound for various proteins. Based on its structure, models would predict its interaction with cholinergic proteins. For instance, its structural similarity to acetylcholine suggests it would be recognized by both choline (B1196258) acetyltransferase (as its precursor, arsenocholine, is) and acetylcholinesterase (as a substrate). nih.gov QSAR-like models could further quantify these interactions, predicting binding affinities (Kᵢ) or rates of hydrolysis (k_cat) based on descriptors derived from its arsenic-containing structure.

Toxicological Profile Prediction: The primary driver for the predicted toxicity of this compound is the presence of arsenic. In silico models often incorporate structural alerts, which are molecular substructures known to be associated with toxicity. The organoarsenic moiety would be a significant structural alert. Predictive toxicology platforms would likely flag this compound for potential:

Cytotoxicity: Arsenic compounds are known to induce oxidative stress and interfere with cellular metabolism.

Genotoxicity and Carcinogenicity: While organoarsenicals are generally less toxic than inorganic arsenic, predictive models would still raise concerns based on the presence of the arsenic atom. ceon.rs

These predictive systems integrate data from vast chemical libraries to build models that link chemical features to toxicological endpoints, providing a valuable preliminary assessment of a compound's potential hazards. nih.govresearchgate.net

Comparative Studies of this compound with Acetylcholine and Other Arsenical Choline Analogues

Direct experimental comparisons provide the most definitive evidence of the structure-activity relationships between this compound and acetylcholine. Pharmacological studies have established that this compound is a cholinergic agonist, capable of binding to and activating both nicotinic and muscarinic acetylcholine receptors, albeit with lower affinity and potency than the natural neurotransmitter. nih.govcapes.gov.br

Key comparative findings include:

Receptor Binding: this compound binds to nicotinic receptors in rat medulla-pons with a dissociation constant (Kᴅ) of 15 µM and to muscarinic receptors in rat cerebral cortex with a Kᴅ of 10 µM. nih.gov These values indicate a weaker binding affinity compared to acetylcholine.

Enzyme Interactions: this compound is recognized and hydrolyzed by acetylcholinesterase, acting as an alternative substrate. nih.gov Similarly, its precursor, arsenocholine, can be acetylated by choline acetyltransferase, indicating that the cholinergic enzymatic machinery can process these arsenic analogues. nih.gov

| Parameter | Acetylcholine | This compound | Reference |

|---|---|---|---|

| Receptor Type | Nicotinic & Muscarinic Agonist | Nicotinic & Muscarinic Agonist | nih.gov |

| Nicotinic Receptor Binding (Kᴅ) | High Affinity (nM to low µM range) | 15 µM | nih.gov |

| Muscarinic Receptor Binding (Kᴅ) | High Affinity (nM to low µM range) | 10 µM | nih.gov |

| Relative Potency (e.g., on frog heart) | 100% (Reference) | ~1% | capes.gov.br |

| Substrate for Acetylcholinesterase | Yes (Endogenous Substrate) | Yes (Alternative Substrate) | nih.gov |

These comparative data underscore that while the substitution of nitrogen with arsenic maintains the qualitative cholinergic activity, it significantly diminishes the quantitative potency of the molecule. This highlights the stringent structural requirements for optimal interaction with cholinergic receptors and enzymes.

Future Research Directions and Emerging Paradigms for Acetylarsenocholine

Integration of Omics Technologies (Proteomics, Metabolomics) in Research

Current understanding of Acetylarsenocholine's biological impact is largely based on receptor binding studies and its role as an analogue of acetylcholine (B1216132) nih.gov. To gain a more comprehensive view, the integration of omics technologies is crucial. Proteomics can identify specific proteins that interact with this compound, potentially revealing novel cellular targets beyond known cholinergic receptors and shedding light on signaling pathways affected by its presence. Metabolomics can provide insights into how cells metabolize this compound and its downstream metabolic consequences, offering a broader picture of its cellular and systemic effects. Such studies could uncover previously unknown biochemical pathways influenced by this organoarsenic compound, thereby expanding our understanding of its physiological and pathological relevance.

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

Existing research often relies on traditional cell cultures and isolated receptor preparations nih.gov. To achieve a more nuanced understanding of this compound's mechanisms of action, the development and utilization of advanced in vitro and organoid models are essential. Organoid systems, which mimic the complexity of native tissues and organs, can provide a more physiologically relevant environment for studying this compound's effects on cellular architecture, intercellular communication, and functional responses. These models would allow for detailed investigations into how this compound influences neuronal function, glial cell behavior, or other cell types within a more integrated biological context, moving beyond simple receptor-ligand interactions.

Exploration of this compound as a Chemical Probe for Biological Systems